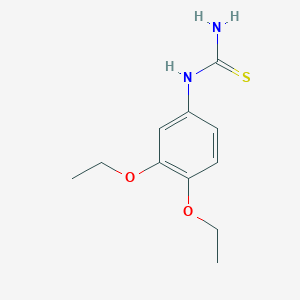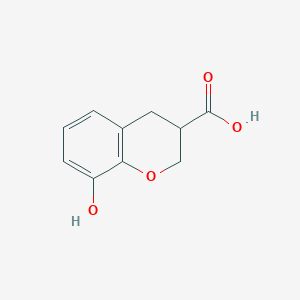
8-Hydroxychroman-3-carboxylic acid
Overview
Description
8-Hydroxychroman-3-carboxylic acid is an organic compound with the molecular formula C10H10O4 It is a derivative of chroman, a bicyclic structure consisting of a benzene ring fused to a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Hydroxychroman-3-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of 8-hydroxychroman using strong oxidizing agents such as potassium permanganate (KMnO4) in an acidic, alkaline, or neutral medium . Another method includes the hydrolysis of esters or amides derived from 8-hydroxychroman .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of Grignard reagents. The reaction of a Grignard reagent with carbon dioxide forms a carboxylate intermediate, which upon acidification yields the desired carboxylic acid . This method is advantageous due to its scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions: 8-Hydroxychroman-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alkyl halides, acid chlorides.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, aldehydes.
Substitution: Ethers, esters.
Scientific Research Applications
8-Hydroxychroman-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties and its role in cellular protection mechanisms.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-hydroxychroman-3-carboxylic acid involves its interaction with various molecular targets and pathways. It is known to exert its effects through the modulation of oxidative stress pathways, potentially acting as an antioxidant. This compound can scavenge free radicals and reduce oxidative damage in cells . Additionally, it may interact with specific enzymes and proteins involved in cellular signaling and metabolism .
Comparison with Similar Compounds
8-Methoxycoumarin-3-carboxylic acid: Known for its potent anticancer activity.
Coumarin-3-carboxylic acid: Widely studied for its biological properties, including anti-inflammatory and antimicrobial effects.
Uniqueness: 8-Hydroxychroman-3-carboxylic acid stands out due to its unique combination of a hydroxyl group and a carboxylic acid group on the chroman ring.
Properties
IUPAC Name |
8-hydroxy-3,4-dihydro-2H-chromene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c11-8-3-1-2-6-4-7(10(12)13)5-14-9(6)8/h1-3,7,11H,4-5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CETFDGHUCMLXAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=C1C=CC=C2O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801207243 | |
| Record name | 3,4-Dihydro-8-hydroxy-2H-1-benzopyran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801207243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108088-20-6 | |
| Record name | 3,4-Dihydro-8-hydroxy-2H-1-benzopyran-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108088-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydro-8-hydroxy-2H-1-benzopyran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801207243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


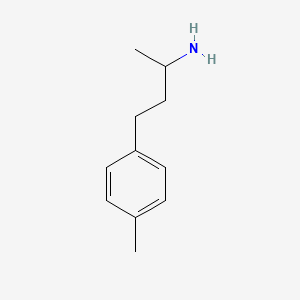
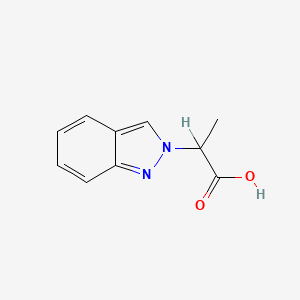
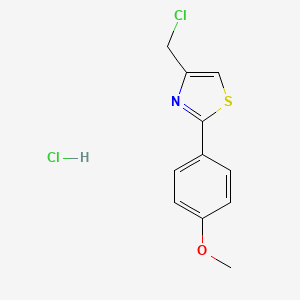
methanamine](/img/structure/B6142383.png)
![2,2,2-trifluoroethyl N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]carbamate](/img/structure/B6142386.png)
![{1-[4-(difluoromethoxy)-3-methoxyphenyl]cyclopentyl}methanamine](/img/structure/B6142399.png)
![3-methyl-6-(5-methylthiophen-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B6142410.png)
![2-(Pyrrolidin-1-ylmethyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B6142421.png)
![2-[4-(1H-imidazol-1-ylmethyl)phenyl]benzonitrile](/img/structure/B6142432.png)
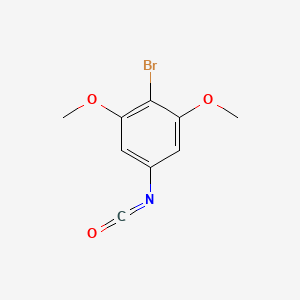

![2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}propanoic acid](/img/structure/B6142455.png)
![2-[2-(4-methylphenyl)acetamido]propanoic acid](/img/structure/B6142459.png)
